

# Comprehensive Spectroscopic Guide: 4-(2-Bromophenoxy)-3-methylaniline

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## Compound of Interest

Compound Name: 4-(2-Bromophenoxy)-3-methylaniline

CAS No.: 1152877-43-4

Cat. No.: B2364487

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## Executive Summary & Structural Logic

Compound: **4-(2-Bromophenoxy)-3-methylaniline** Molecular Formula:

Molecular Weight: 278.15 g/mol (based on

)

This molecule features two distinct aromatic systems linked by an ether oxygen:

- Ring A (Aniline Core): A 1,3,4-trisubstituted benzene ring. The electron-donating amino group ( ) at position 1 and the methyl group at position 3 create a specific electronic environment that shields the ortho-protons.
- Ring B (Phenoxy Moiety): A 1,2-disubstituted benzene ring (2-bromophenyl). The bromine atom at the ortho position introduces significant steric bulk and distinct splitting patterns in the NMR spectrum, while providing a characteristic isotopic signature in Mass Spectrometry.

Application Context: In medicinal chemistry, this scaffold is frequently synthesized via S

Ar displacement (using 4-fluoro-3-methylnitrobenzene and 2-bromophenol) followed by reduction, or via Cu-catalyzed Ullmann-type coupling. Understanding the spectroscopic

signature of the ortho-bromo substituent is critical for distinguishing it from potential regioisomeric impurities (e.g., para-bromo isomers).

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol Note: All shifts are reported in

referenced to residual solvent peak (2.50 ppm for

, 39.5 ppm for

). This solvent is preferred for anilines to minimize proton exchange broadening of the amino group.

### A. <sup>1</sup>H NMR Characterization

The proton spectrum is defined by the separation of the electron-rich aniline ring (shielded) and the electron-deficient bromophenoxy ring (deshielded).

| Position      | Shift ( , ppm) | Multiplicity  | (Hz)     | Integration | Assignment Logic   |
|---------------|----------------|---------------|----------|-------------|--|
| Ar-CH         | 2.05 – 2.15    | Singlet       | -        | 3H          | Characteristic methyl group on Ring A (shielded by ether).                     |
|               | 4.80 – 5.10    | Broad Singlet | -        | 2H          | Exchangeable protons. Chemical shift varies with concentration /water content. |
| H-2 (Ring A)  | 6.45 – 6.55    | Doublet (d)   | ~2.5     | 1H          | meta-Coupled to H-6. Shielded by ortho- and ortho-Me.                          |
| H-6 (Ring A)  | 6.35 – 6.45    | dd            | 8.5, 2.5 | 1H          | ortho-Coupled to H-5, meta-coupled to H-2.                                     |
| H-5 (Ring A)  | 6.75 – 6.85    | Doublet (d)   | 8.5      | 1H          | ortho-Coupled to H-6. Deshielded slightly by ortho-OAr.                        |
| H-6' (Ring B) | 6.80 – 6.90    | dd            | 8.0, 1.5 | 1H          | ortho to Oxygen.   |

|               |             |    |          |    |  |   |
|---------------|-------------|----|----------|----|--|---|
|               |             |    |          |    |  | Doublet of doublets due to long-range coupling.                           |
| H-4' (Ring B) | 7.00 – 7.10 | td | 7.5, 1.5 | 1H |  | para to Bromine. Triplet of doublets.                                     |
| H-5' (Ring B) | 7.25 – 7.35 | td | 7.5, 1.5 | 1H |  | meta to Bromine.  |
| H-3' (Ring B) | 7.60 – 7.70 | dd | 8.0, 1.5 | 1H |  | ortho to Bromine. Most deshielded aromatic proton due to -I effect of Br. |

Key Diagnostic Signal: The H-3' doublet of doublets at ~7.65 ppm is the "anchor signal" for the 2-bromophenoxy ring. Its downfield shift confirms the presence of the bromine atom in the ortho position relative to the ether linkage.

## B. C NMR Characterization

The carbon spectrum must show 13 distinct signals (7 quaternary, 6 methine/methyl).

- Aliphatic Region:
  - 16.5 ppm: Methyl carbon ( ).
- Aromatic Region (110 – 160 ppm):
  - 153.5 ppm (C-O, Ring B): Quaternary, attached to oxygen.

- 146.0 ppm (C-N, Ring A): Quaternary, attached to amine.
- 144.5 ppm (C-O, Ring A): Quaternary, attached to oxygen.
- 133.8 ppm (C-3', Ring B): Methine, ortho to Br.
- 112.5 ppm (C-Br, Ring B): Quaternary, attached to bromine (distinctive upfield shift for ipso-C-Br).

## Mass Spectrometry (MS) Data

Methodology: Electrospray Ionization (ESI) in Positive Mode ( ).

## Isotopic Signature

The presence of a single bromine atom dictates a characteristic 1:1 doublet for the molecular ion. This is the primary validation checkpoint.

- Monoisotopic Mass ( ): 277.01
- Isotope Mass ( ): 279.01

| Ion    | m/z (Theoretical) | Relative Abundance | Interpretation                               |
|--------|-------------------|--------------------|--|
| (<br>) | 278.02            | 100%               | Protonated molecular ion.                    |
| (<br>) | 280.02            | ~98%               | isotope peak.                                |
|        | ~199              | Variable           | Loss of bromine radical/ion (fragmentation). |

Fragmentation Pathway (MS/MS): Under collision-induced dissociation (CID), the ether linkage is robust, but the C-Br bond is the weakest point.

- Primary Loss: Homolytic cleavage of the C-Br bond ( ).
- Secondary Loss: Cleavage of the ether bond to generate the methylaniline cation ( 106).

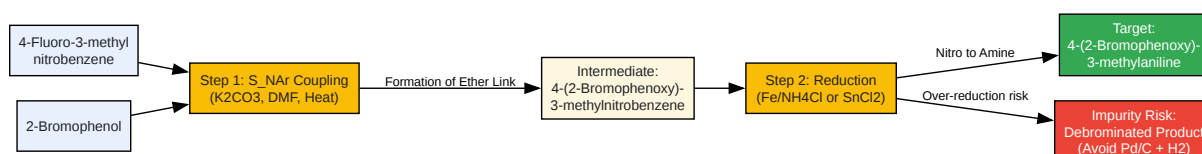
## Infrared (IR) Spectroscopy

Methodology: ATR-FTIR (Attenuated Total Reflectance).

| Wavenumber ( ) | Vibration Mode | Description  |
|----------------|----------------|--|
| 3450, 3360     |                | Primary amine stretching (asymmetric & symmetric). Distinct doublet. |
| 3060           |                | Weak aromatic C-H stretches.   |
| 2920           |                | Methyl group C-H stretch.  |
| 1620           |                | N-H scissoring (Amine II band).                                      |
| 1485, 1590     |                | Aromatic ring skeletal vibrations.                                   |
| 1235           |                | Asymmetric ether stretch. Strong, diagnostic band for diaryl ethers. |
| 745            |                | ortho-Disubstituted benzene ring (Ring B).                           |

## Experimental Workflow & Logic Synthesis & Impurity Tracking Diagram

The following diagram illustrates the logical flow of the synthesis and the origin of potential spectroscopic impurities.



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Caption: Synthesis logic flow highlighting the critical risk of hydrodebromination during the reduction step.

## Protocol: Sample Preparation for NMR

To ensure the shifts match the table above, follow this specific preparation protocol:

- Solvent Selection: Use (99.9% D) containing 0.03% TMS. Avoid if possible, as acidic impurities in chloroform can protonate the amine, shifting the signals and broadening the peaks.
- Concentration: Dissolve 5-10 mg of sample in 0.6 mL of solvent.
- Filtration: Filter through a cotton plug in a glass pipette to remove inorganic salts (e.g., iron residues from reduction) which cause paramagnetic broadening.

## References

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## Sources

- 1. Synthesis of Diaryl Ethers through the Copper-Promoted Arylation of Phenols with Arylboronic Acids. An Expedient Synthesis of Thyroxine [[organic-chemistry.org](#)]
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